molecular formula C22H15ClFN7O B2759950 N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide CAS No. 1005951-52-9

N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide

Cat. No. B2759950
CAS RN: 1005951-52-9
M. Wt: 447.86
InChI Key: KOCZZFJUAONIJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C22H15ClFN7O and its molecular weight is 447.86. The purity is usually 95%.
BenchChem offers high-quality N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Protein Kinase B (Akt)

This compound has been found to be a part of a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines that provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of Protein Kinase B (PKB) over the closely related kinase PKA . This makes it a potential candidate for the development of antitumor agents.

Antitubercular Agents

The compound has been explored as a potential antitubercular agent . Tuberculosis (TB) is one of the leading causes of death worldwide, and developing new anti-TB compounds using cost-effective processes is critical to reduce TB incidence.

Molecular Simulation Studies

Molecular simulation studies have been performed to justify the potent in vitro antipromastigote activity of similar compounds . These studies provide insights into the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring.

Antibacterial Activity

Similar compounds have been developed and their antibacterial activity has been tested against 14 bacterial strains . This suggests potential applications of the compound in the development of new antibacterial agents.

Anticancer Evaluation

Compounds with similar structures have been synthesized and evaluated for their anticancer activity . They have been found to be very active against human lung carcinoma (A549) cell line, suggesting potential applications in cancer therapy.

properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFN7O/c1-13-10-19(28-22(32)16-4-2-3-5-18(16)24)31(29-13)21-17-11-27-30(20(17)25-12-26-21)15-8-6-14(23)7-9-15/h2-12H,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCZZFJUAONIJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2F)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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